
2-Methyl-1-(2-thienyl)-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-thienyl)-2-propenone is an organic compound that belongs to the class of thienyl ketones. It features a thienyl group attached to a propenone moiety, making it a versatile compound in organic synthesis and various applications. The thienyl group is a five-membered ring containing sulfur, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thienyl)-2-propenone typically involves the reaction of 2-thiophenecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-thienyl)-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, sulfoxides.
Reduction: 2-Methyl-1-(2-thienyl)-2-propanol, 2-Methyl-1-(2-thienyl)propane.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-thienyl)-2-propenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-thienyl)-2-propenone involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can participate in π-π interactions and hydrogen bonding, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways, leading to various effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone
- 2-Methyl-1-(2-thienyl)-1-propanamine
- 2-Methyl-1-(5-(2,4,5-trifluorophenyl)-2-thienyl)-1-propanone
Uniqueness
2-Methyl-1-(2-thienyl)-2-propenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propenone moiety allows for versatile chemical transformations, while the thienyl group enhances its potential for biological interactions.
Propiedades
Fórmula molecular |
C8H8OS |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
2-methyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-6(2)8(9)7-4-3-5-10-7/h3-5H,1H2,2H3 |
Clave InChI |
AKTCAPPBLTYJPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)

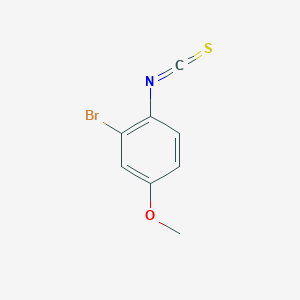
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
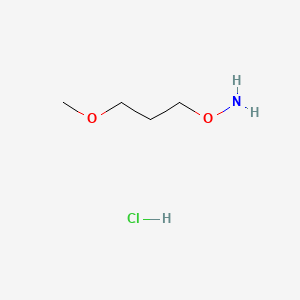

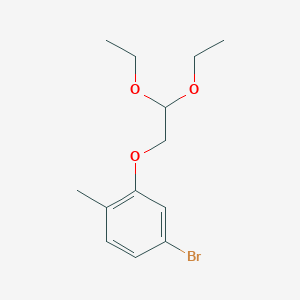
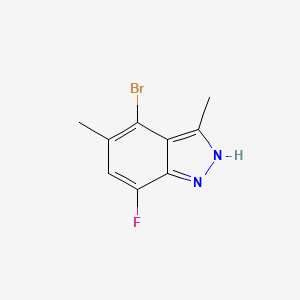


![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)
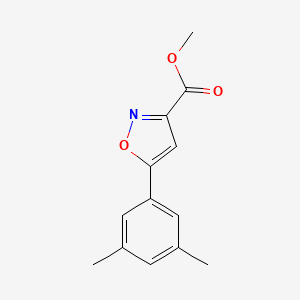
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
